

The Discovery and Initial Studies of ACBI1: A Technical Whitepaper

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial discovery and characterization of **ACBI1**, a potent and selective degrader of the BAF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1. **ACBI1** is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This guide details the seminal findings, quantitative data, and experimental methodologies that established **ACBI1** as a critical chemical tool for studying BAF complex biology and a promising starting point for therapeutic development.

Introduction

The SWI/SNF chromatin remodeling complexes, also known as BAF complexes in mammals, play a crucial role in regulating gene expression by altering the structure of chromatin. The ATP-dependent helicase subunits of these complexes, SMARCA2 and SMARCA4, are essential for this function. Notably, mutations in subunits of the BAF complex are implicated in approximately 20% of human cancers, making them attractive targets for therapeutic intervention.[1]

ACBI1 emerged from a structure-based design approach as a heterobifunctional molecule, or PROTAC, engineered to induce the degradation of SMARCA2 and SMARCA4.[2] This was





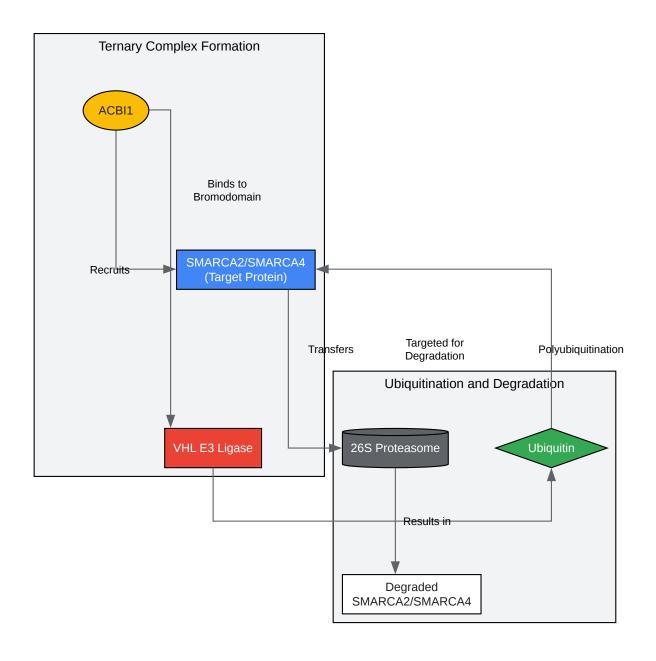


achieved by linking a ligand for the bromodomains of these proteins to a ligand for the VHL E3 ubiquitin ligase.[2] The initial research, spearheaded by a collaboration between the University of Dundee and Boehringer Ingelheim, demonstrated that **ACBI1** is a potent and cooperative degrader of its targets, leading to anti-proliferative effects in cancer cell lines.[2][3]

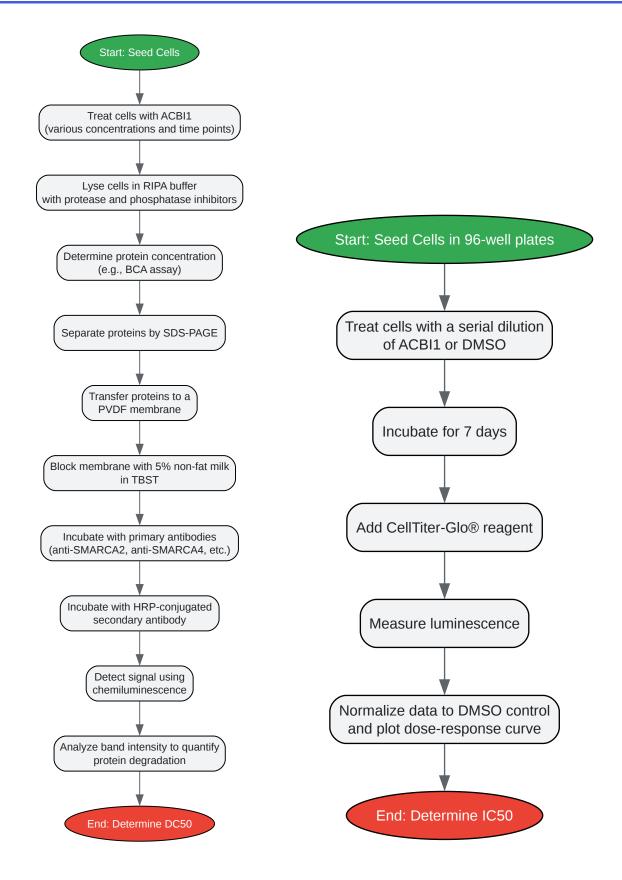
Mechanism of Action

ACBI1 functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The molecule is composed of three key components: a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2][4] This tripartite structure facilitates the formation of a ternary complex between the target protein, **ACBI1**, and the VHL E3 ligase.[2] The proximity induced by this complex formation allows for the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.









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